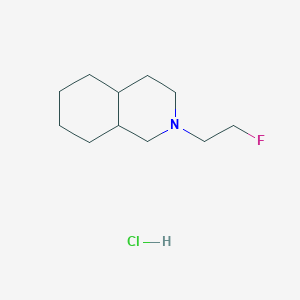
3-(3,3,3-Trifluoropropylsulfanyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3,3-Trifluoropropylsulfanyl)pyrrolidin-2-one is a fluorinated organic compound that features a pyrrolidin-2-one core with a trifluoropropylsulfanyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,3-Trifluoropropylsulfanyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of N-substituted piperidines with trifluoropropylsulfanyl reagents. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
3-(3,3,3-Trifluoropropylsulfanyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrrolidin-2-one core or the trifluoropropylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学的研究の応用
3-(3,3,3-Trifluoropropylsulfanyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex fluorinated molecules, which are valuable in various chemical research areas.
Biology: Its unique chemical properties make it a potential candidate for studying biological interactions and pathways.
Medicine: The compound’s fluorinated nature may enhance the pharmacokinetic properties of drug candidates, making it useful in medicinal chemistry for developing new therapeutics.
Industry: It can be used in the development of advanced materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism by which 3-(3,3,3-Trifluoropropylsulfanyl)pyrrolidin-2-one exerts its effects involves interactions with molecular targets and pathways. The trifluoropropylsulfanyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, potentially modulating biological activities. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Pyrrolidin-2-one: A core structure similar to 3-(3,3,3-Trifluoropropylsulfanyl)pyrrolidin-2-one but without the trifluoropropylsulfanyl group.
3-Iodopyrroles: Compounds with an iodine substituent instead of the trifluoropropylsulfanyl group, used in various chemical syntheses.
Uniqueness
This compound is unique due to the presence of the trifluoropropylsulfanyl group, which imparts distinct chemical and physical properties. This fluorinated group can enhance the compound’s stability, reactivity, and potential biological activities, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
3-(3,3,3-trifluoropropylsulfanyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NOS/c8-7(9,10)2-4-13-5-1-3-11-6(5)12/h5H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVQPAWAVTWZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1SCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-acetamidophenyl)-N'-[(1R)-1-(2-methylsulfanylphenyl)ethyl]oxamide](/img/structure/B7419937.png)
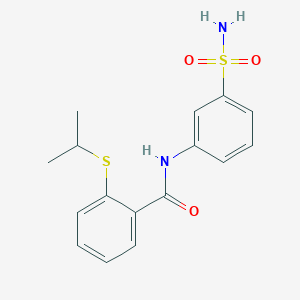
![1-[(5-Fluoro-2-methylphenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7419946.png)
![N-(3-chloro-4-methylphenyl)-2-oxo-2-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7419948.png)
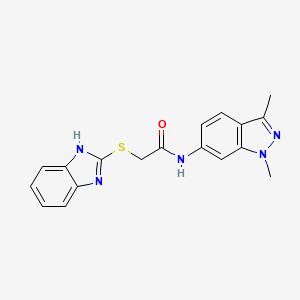
![3-[3-[6-(2-chlorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]phenyl]-1,3-oxazolidin-2-one](/img/structure/B7419973.png)

![N-[1-(2-cyano-3-fluorophenyl)pyrazol-3-yl]-1-(3-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7419990.png)
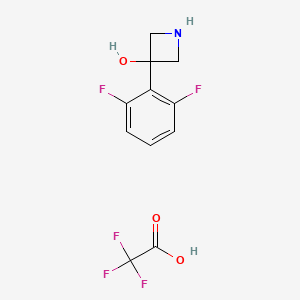
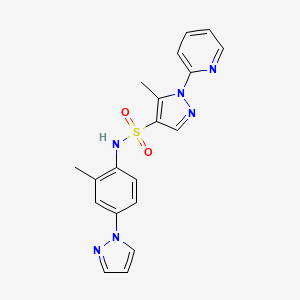
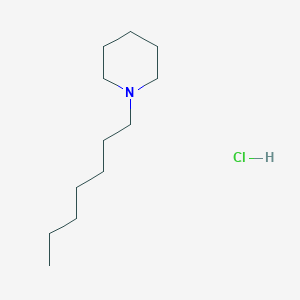
![2,2,2-Trifluoroacetic acid;1-[[3-(trifluoromethyl)phenyl]methyl]indole-2-carboxylic acid](/img/structure/B7420027.png)
![8-(2-Fluoroethyl)-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B7420034.png)
